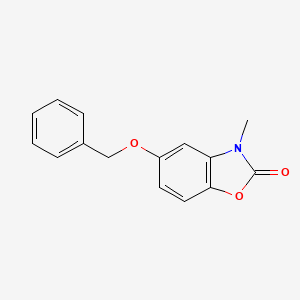![molecular formula C8H6F6O4Sn B14644692 Diethenyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 53355-20-7](/img/structure/B14644692.png)
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is an organotin compound characterized by the presence of two trifluoroacetyl groups and two vinyl groups attached to a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl{bis[(trifluoroacetyl)oxy]}stannane typically involves the reaction of vinylstannane with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinylstannane+Trifluoroacetic anhydride→Diethenylbis[(trifluoroacetyl)oxy]stannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic trifluoroacetates, while substitution reactions can produce various vinyl-substituted organotin compounds.
Applications De Recherche Scientifique
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of diethenyl{bis[(trifluoroacetyl)oxy]}stannane involves its interaction with various molecular targets. The vinyl groups can participate in radical reactions, while the trifluoroacetyl groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Diallyldibutylstannane
Comparison
Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is unique due to the presence of both vinyl and trifluoroacetyl groups, which impart distinct chemical reactivity compared to other organotin compounds. For example, dibutyltin dilaurate and dibutyltin diacetate primarily feature butyl and acetate groups, respectively, which result in different reactivity and applications.
Propriétés
Numéro CAS |
53355-20-7 |
|---|---|
Formule moléculaire |
C8H6F6O4Sn |
Poids moléculaire |
398.83 g/mol |
Nom IUPAC |
[bis(ethenyl)-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2C2H3.Sn/c2*3-2(4,5)1(6)7;2*1-2;/h2*(H,6,7);2*1H,2H2;/q;;;;+2/p-2 |
Clé InChI |
VQHINXBBLJUUAQ-UHFFFAOYSA-L |
SMILES canonique |
C=C[Sn](C=C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


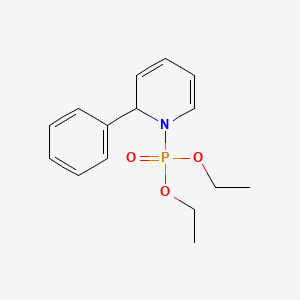
![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
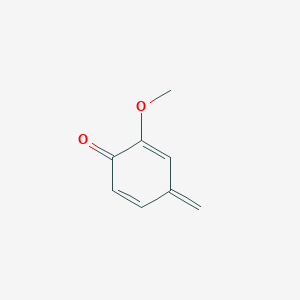
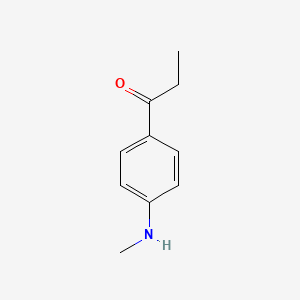
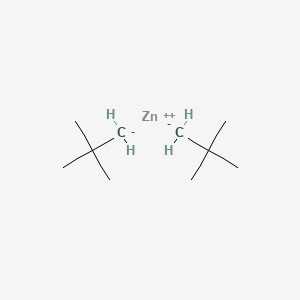




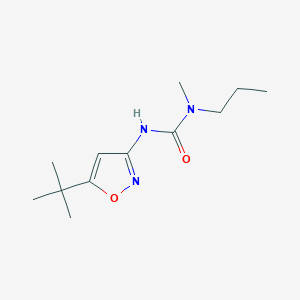
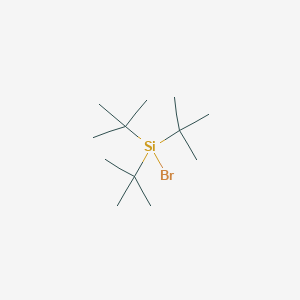
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

